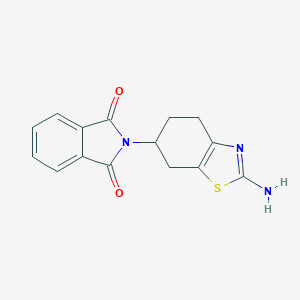

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Description

Properties

IUPAC Name |

2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJAYTWMVKMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475522 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104618-33-9 | |

| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

CAS Number: 104618-33-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

This technical guide delves into the chemistry and potential utility of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole. It is critical to establish at the outset that while the core structure, the 2-aminobenzothiazole scaffold, is of significant interest in medicinal chemistry, the specific phthalimido derivative detailed herein is not extensively documented in publicly available scientific literature. Consequently, this guide adopts a dual-pronged approach.

Firstly, it provides a comprehensive, experimentally grounded overview of a key precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, for which robust synthetic protocols and characterization data exist, primarily due to its role as an intermediate in the synthesis of the dopamine agonist, pramipexole.[1][2]

Secondly, leveraging established principles of organic synthesis, this guide outlines a logical and detailed protocol for the synthesis of the target molecule, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, from its diamino precursor. The discussion of its potential biological significance is therefore inferential, based on the known pharmacology of the aminobenzothiazole core and the chemical properties of the phthalimido group.

This document is structured to provide both a solid foundation in the established chemistry of the precursor and a forward-looking perspective on the synthesis and potential applications of its phthalimido derivative, thereby serving as a valuable resource for researchers exploring novel compounds in this chemical space.

PART 1: The Foundational Precursor: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The journey to our target molecule begins with a thorough understanding of its immediate precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This diamine is a critical intermediate in the industrial synthesis of pramipexole, a potent dopamine agonist used in the treatment of Parkinson's disease.[1][2] Its synthesis is well-established and serves as a testament to efficient, multi-step, one-pot reaction sequences.

Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Step-by-Step Protocol

The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a classic example of heterocycle formation through a cascade of reactions. The following protocol is a synthesis of established methods.[1][2][3]

Core Principle: The synthesis commences with the bromination of a protected aminocyclohexanone, followed by cyclization with thiourea to form the aminothiazole ring, and finally deprotection to yield the desired diamine.

Experimental Protocol:

-

Preparation of the Starting Material: The synthesis typically begins with 4-acetamidocyclohexanone. This can be prepared by the oxidation of 4-acetamidocyclohexanol.

-

Bromination: In a suitable reaction vessel, 4-acetamidocyclohexanone is dissolved in an aqueous solvent. Bromine is then added dropwise to the solution, maintaining the temperature to ensure selective bromination at the alpha-carbon to the ketone, yielding 2-bromo-4-acetamidocyclohexanone. The aqueous medium is a key choice for a more environmentally benign process compared to traditional methods using glacial acetic acid.

-

Thiazole Ring Formation: Following the bromination, without isolation of the intermediate, thiourea is added to the reaction mixture. Upon heating, the thiourea undergoes a condensation reaction with the α-bromoketone to form the 2-aminothiazole ring, resulting in the formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.

-

Hydrolysis (Deprotection): An aqueous solution of a strong acid, such as hydrobromic acid, is then added to the reaction mixture. The mixture is heated to reflux to hydrolyze the acetyl protecting group from the 6-amino position.

-

Isolation: Upon cooling, the dihydrobromide salt of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole precipitates. This can be isolated by filtration. The free base can be obtained by neutralization with a suitable base.

Causality in Experimental Choices:

-

One-Pot Synthesis: The decision to perform these steps sequentially in a single reaction vessel without isolating intermediates is a significant process optimization. It reduces solvent waste, minimizes product loss during transfers, and improves overall efficiency.[1]

-

Aqueous Solvent: The use of water as a solvent for the bromination step is a greener alternative to halogenated solvents or glacial acetic acid, which were used in earlier synthetic routes.[1]

-

Acidic Hydrolysis: Hydrobromic acid is an effective reagent for the deprotection of the acetamido group, and its use is convenient as it is often used in salt formation for purification.

Data Summary for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole:

| Property | Value | Source |

| CAS Number | 104617-49-4 (racemate) | |

| Molecular Formula | C₇H₁₁N₃S | |

| Molecular Weight | 169.25 g/mol |

PART 2: Synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

With a reliable supply of the diamino precursor, we can now turn our attention to the synthesis of the target molecule. The introduction of a phthalimido group is a common strategy in medicinal chemistry to protect an amine or to modulate the biological activity of a molecule.

Proposed Synthetic Protocol: Phthaloylation of the 6-Amino Group

The selective functionalization of the 6-amino group in the presence of the 2-amino group on the thiazole ring is the key challenge in this synthesis. The 2-amino group is part of an aminal-like system and is generally less nucleophilic than the aliphatic 6-amino group. This difference in reactivity should allow for selective acylation at the 6-position.

Experimental Protocol:

-

Reactant Preparation: In a dry, inert atmosphere, dissolve 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Phthalic Anhydride: To this solution, add one equivalent of phthalic anhydride.

-

Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 80-100 °C) to facilitate the initial acylation to form the phthalamic acid intermediate, followed by cyclization to the phthalimide. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.

Self-Validating System for the Protocol:

-

Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by a suite of spectroscopic methods:

-

¹H NMR: Expect to see the disappearance of the signal corresponding to the primary amine protons at the 6-position and the appearance of characteristic aromatic protons of the phthalimido group.

-

¹³C NMR: The appearance of new carbonyl signals from the phthalimide group and shifts in the signals of the cyclohexyl ring carbons will be indicative of successful reaction.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₅H₁₃N₃O₂S).

-

Infrared (IR) Spectroscopy: The appearance of characteristic imide C=O stretching bands will provide further evidence of the phthalimido group.

-

-

Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway from 4-acetamidocyclohexanone to the target molecule.

PART 3: Potential Biological Significance and Future Directions

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The introduction of a phthalimido group could have several implications for the biological activity of the molecule:

-

Modulation of Lipophilicity: The phthalimido group is a relatively non-polar, planar moiety that would significantly increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially interact with intracellular targets.

-

Introduction of Hydrogen Bonding Capabilities: The carbonyl groups of the phthalimide can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets.

-

Steric Influence: The bulky phthalimido group will impose significant steric constraints, which could lead to selective binding to certain protein targets.

Hypothesized Signaling Pathway Interactions:

Given the known activities of other 2-aminobenzothiazole derivatives, it is plausible that 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole could be investigated for its effects on various signaling pathways implicated in disease. For instance, many 2-aminobenzothiazole compounds are known to be kinase inhibitors.

Caption: Hypothesized mechanism of action via kinase inhibition.

Future Research:

The lack of published data on 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole presents a clear opportunity for novel research. Key areas for investigation would include:

-

Confirmation of Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound according to the proposed protocol.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential bioactivity.

-

Target Identification: If bioactivity is observed, further studies would be needed to identify the specific molecular target(s) of the compound.

References

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. WO2004041797A1.

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. US20060100256A1.

-

Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. ResearchGate. [Link]

-

2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole. Veeprho. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. EP1562921A1.

-

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. PubChem. [Link]

-

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. PubChem. [Link]

Sources

- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

An In-Depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its core chemical structure, this document outlines a plausible synthetic pathway, details robust analytical methods for its characterization, and explores its potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this promising molecular scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole merges two pharmacologically significant moieties: the 2-aminobenzothiazole core and the phthalimide group. This strategic combination suggests a high potential for diverse biological activities.

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a wide array of therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] Its rigid, bicyclic structure provides a versatile template for designing targeted therapies. The 2-amino group, in particular, serves as a critical anchor for further functionalization, enabling the modulation of the molecule's physicochemical and biological profile.

Complementing this is the phthalimide group (isoindole-1,3-dione), a well-established pharmacophore found in numerous clinically approved drugs.[2][3] Phthalimides are recognized for their ability to cross biological membranes due to their lipophilic nature.[4] They are integral to drugs with anti-inflammatory, anticancer, and immunomodulatory activities.[5] The incorporation of a phthalimide substituent onto the tetrahydrobenzothiazole core is hypothesized to enhance bioavailability and introduce unique biological interactions.

The specific molecule, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, is a derivative of the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[6] This lineage underscores the neurological and pharmaceutical relevance of this structural class. This guide will construct a scientific narrative around this molecule, beginning with its fundamental structure and projecting its scientific value.

Chemical Structure and Physicochemical Properties

Understanding the precise arrangement of atoms and the resultant physicochemical properties is fundamental to predicting the behavior and potential of a novel compound.

Molecular Structure

The title compound features a benzothiazole ring fused to a saturated six-membered carbocyclic ring (a tetrahydrobenzene moiety). An amino group is attached at the 2-position of the thiazole ring, and a phthalimido group is substituted at the 6-position of the tetrahydrobenzene ring.

Caption: Chemical structure of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties, crucial for drug development, is presented below. These values are calculated using computational models and provide a preliminary assessment of the molecule's drug-likeness.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₅H₁₄N₄O₂S | Defines the elemental composition. |

| Molecular Weight | 314.36 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity; affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~100-120 Ų | Predicts transport properties; influences cell penetration. |

| Hydrogen Bond Donors | 1 (from NH₂) | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 5 (N, N, O, O, S) | Influences solubility and receptor interactions. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding affinity. |

Proposed Synthetic Pathway

The synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole can be logically approached through a multi-step process, leveraging established and reliable organic reactions. The proposed pathway begins with a commercially available starting material and proceeds through key intermediates.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path starting from 4-aminocyclohexanone. The key disconnections are the formation of the thiazole ring and the installation of the phthalimido group.

Step-by-Step Synthesis Protocol

The proposed synthesis is a three-step process:

-

Phthalimidation of 4-Aminocyclohexanone: The synthesis commences with the protection of the amino group of 4-aminocyclohexanone as a phthalimide. This is a standard procedure that can be achieved by reacting 4-aminocyclohexanone with phthalic anhydride.

-

α-Bromination: The resulting N-(4-oxocyclohexyl)phthalimide is then subjected to α-bromination to introduce a bromine atom adjacent to the carbonyl group, creating a key intermediate for thiazole ring formation.[7][8]

-

Thiazole Ring Formation (Hantzsch-type Synthesis): The final step involves the cyclocondensation of the α-bromo ketone with thiourea. This reaction, a variation of the Hantzsch thiazole synthesis, forms the 2-aminothiazole ring, yielding the target compound.[7][8]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. japsonline.com [japsonline.com]

- 5. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the 2-Amino-4,5,6,7-tetrahydrobenzothiazole Scaffold and the Potential of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Part 1: The 2-Amino-4,5,6,7-tetrahydrobenzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, recognized for its wide range of biological activities.[1] Its fusion with a tetrahydrobenzene ring to form the 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold creates a versatile platform for the development of novel drugs. This bicyclic system has garnered significant attention in pharmaceutical research due to its ability to interact with a variety of biological targets.[2]

Historical Context and Significance

The journey of 2-aminothiazole derivatives in drug discovery has been extensive, with the core structure being identified as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets.[1][3] This has led to the exploration of numerous derivatives for a wide array of therapeutic applications. The 2-aminobenzothiazole scaffold, a close relative, has been investigated for its potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4] The partially saturated tetrahydrobenzothiazole variant offers a three-dimensional structure that can be advantageous for specific receptor interactions.

Synthesis of the 2-Amino-4,5,6,7-tetrahydrobenzothiazole Core

A common and effective method for the synthesis of the 2-amino-4,5,6,7-tetrahydrobenzothiazole core involves the reaction of a cyclohexanone derivative with a thiocyanating agent and a source of ammonia, often in the form of thiourea. A general synthetic approach is outlined below:

Caption: General synthetic scheme for the 2-amino-4,5,6,7-tetrahydrobenzothiazole core.

This reaction, often referred to as the Hantzsch thiazole synthesis, is a versatile method for constructing the thiazole ring. Variations in the starting cyclohexanone allow for the introduction of different substituents on the tetrahydrobenzene ring.

Biological Activities of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivatives

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. Below is a summary of some of the key therapeutic areas where these compounds have shown promise:

| Biological Activity | Description |

| Anticancer | Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The mechanism of action can involve the inhibition of kinases that are overactive in cancer cells.[2][4] |

| Anti-inflammatory | Some compounds have shown potential in modulating inflammatory pathways.[2] |

| Antimicrobial | The scaffold has been explored for the development of new antibacterial and antifungal agents.[5] |

| Neuroprotective | The related compound, Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, is a derivative of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. |

Part 2: The Phthalimide Moiety: A Versatile Functional Group in Drug Design

The phthalimide group, an imide derivative of phthalic acid, is another important structural motif in medicinal chemistry.[6] It is present in several approved drugs and is known to contribute to a range of biological activities.[7][8]

Synthesis and Introduction of the Phthalimide Group

The most common method for introducing a phthalimide group is through the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an alkyl halide.[9] Alternatively, phthalic anhydride can be reacted with a primary amine under dehydrating conditions.[6]

Biological Significance of Phthalimide Derivatives

The biological activities of phthalimide-containing compounds are diverse and well-documented. Some notable examples include:

| Biological Activity | Description |

| Anti-inflammatory & Immunomodulatory | Thalidomide and its analogs (lenalidomide, pomalidomide) are well-known for their immunomodulatory and anti-inflammatory effects.[7] |

| Anticancer | Several phthalimide derivatives have demonstrated potent anticancer activity.[10] |

| Antimicrobial & Antitubercular | The phthalimide scaffold has been incorporated into molecules with antibacterial, antifungal, and antimycobacterial properties.[10] |

| Anticonvulsant & Anxiolytic | Certain phthalimide derivatives have shown activity in the central nervous system.[11] |

Part 3: A Prospective Look at 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Based on the established chemistries of the 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold and the phthalimide moiety, we can propose a logical synthetic pathway and predict potential biological activities for the target compound.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole would likely involve the synthesis of a 6-amino substituted tetrahydrobenzothiazole intermediate, followed by the introduction of the phthalimide group.

Caption: Proposed synthetic pathway for 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.

Predicted Biological Profile

Given the known activities of its constituent parts, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole could be hypothesized to possess a range of biological activities. The combination of the 2-aminotetrahydrobenzothiazole core, known for its anticancer and anti-inflammatory potential, with the phthalimide group, which also exhibits similar properties, suggests that the target molecule could be a promising candidate for investigation in these therapeutic areas. The phthalimide moiety could also influence the compound's pharmacokinetic properties, such as its ability to cross biological membranes.[12]

Part 4: Experimental Protocols

The following is a hypothetical, step-by-step experimental protocol for the synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, based on established chemical transformations.

Step 1: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (Intermediate)

A well-established method for the synthesis of this intermediate is the reaction of 4-acetamidocyclohexanone with bromine followed by thiourea, and subsequent hydrolysis of the acetyl group.

Step 2: Synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (Final Product)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate in a suitable solvent such as glacial acetic acid.

-

Addition of Reagent: Add an equimolar amount of phthalic anhydride to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 5: Structure-Activity Relationships: A Conceptual Framework

The biological activity of derivatives of the 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold can be modulated by substitutions at various positions.

Caption: Conceptual diagram of structure-activity relationships.

Conclusion

While specific data on 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole remains to be published, a thorough analysis of its core components provides a strong foundation for its synthesis and potential therapeutic applications. The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a proven platform for the development of bioactive compounds, and the phthalimide moiety is a well-established functional group in medicinal chemistry. The combination of these two entities presents a promising avenue for the discovery of novel drug candidates, particularly in the areas of oncology and inflammatory diseases. This guide serves as a technical resource for researchers and scientists interested in exploring the potential of this and related chemical structures.

References

-

A series of 2-amino-substituted benzothiazoles (1-9) were synthesized by treating with KSCN in presence of bromine/glacial acetic acid with different substituted anilines. Structures of the all the synthesized compounds were established basis on melting point, TLC, FT-IR, 1 H NMR, and MASS spectral data. (2016). ResearchGate. [Link]

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM. [Link]

-

Synthesis of 2-amino-6-substituted benzothiazoles. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Research in Toxicology, 33(10), 109244. [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22987. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PubMed Central. [Link]

-

Phthalimide. (n.d.). In Wikipedia. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. [Link]

-

Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate. [Link]

-

Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed Central. [Link]

-

Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (n.d.). MDPI. [Link]

-

Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). ACS Publications. [Link]

-

Phthalimides as anti-inflammatory agents: Future Medicinal Chemistry. (n.d.). Taylor & Francis Online. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. [Link]

-

Phthalimide‐containing drugs approved by the Food and Drug Administration. (n.d.). Wiley Online Library. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Phthalimides [organic-chemistry.org]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Characterization, and Context as a Pramipexole Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole, a significant compound identified as an impurity in the manufacturing of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. This document delineates the precise nomenclature, a plausible synthetic pathway, detailed physicochemical properties, and a thorough analytical characterization of this molecule. The guide is intended to serve as a crucial resource for researchers in medicinal chemistry, process development, and quality control, offering insights into the formation and identification of this impurity, thereby aiding in the development of robust manufacturing processes for Pramipexole.

Introduction and Nomenclature

2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that has garnered attention primarily as a process-related impurity in the synthesis of Pramipexole.[1] Understanding the structure, formation, and properties of such impurities is paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

IUPAC Name: 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole[2]

Synonyms: 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione[2]

CAS Number: 104618-33-9[1]

Molecular Formula: C₁₅H₁₃N₃O₂S[1]

Molecular Weight: 299.3 g/mol [1]

The core structure features a 2-aminobenzothiazole moiety fused with a substituted cyclohexane ring, forming the 4,5,6,7-tetrahydro-1,3-benzothiazole system. The key functionalization is the phthalimide group attached at the 6-position of this saturated ring system. The presence of both the 2-aminothiazole and the phthalimide functionalities suggests a molecule with potential for diverse chemical interactions and biological activities, though its primary significance currently lies in its role as a pharmaceutical impurity.

Synthetic Pathway and Mechanistic Insights

While specific literature detailing the deliberate synthesis of this compound as a primary objective is scarce, a logical and efficient synthetic route can be postulated based on established organic chemistry principles. The most probable pathway involves the reaction of the key Pramipexole intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with phthalic anhydride.

Starting Material: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a well-documented intermediate in the synthesis of Pramipexole.[3] Its synthesis typically begins with the bromination of 4-acetamidocyclohexanone, followed by cyclization with thiourea and subsequent hydrolysis of the acetamido group.

Phthalimide Formation: A Plausible Synthetic Protocol

The formation of the phthalimide ring from the 6-amino group of the precursor is a standard procedure involving nucleophilic acyl substitution.

Reaction:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable high-boiling polar aprotic solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF). The choice of solvent is critical to ensure the reactants are fully solvated and to facilitate the high temperatures required for the reaction.

-

Reagent Addition: Add an equimolar amount of phthalic anhydride to the solution. A slight excess of phthalic anhydride can be used to ensure complete conversion of the diamine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The high temperature is necessary for the initial acylation followed by the dehydrative cyclization to form the imide ring.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, being less soluble in the reaction medium upon cooling, may precipitate out. The precipitate can be collected by filtration. Alternatively, the reaction mixture can be poured into cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is often preferred as it acts as both a solvent and a catalyst for the dehydration step. DMF is another excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.[4]

-

Temperature: The elevated temperature is crucial for the intramolecular cyclization of the intermediate phthalamic acid to the final phthalimide product, which involves the elimination of a water molecule.

Physicochemical Properties

The physicochemical properties of 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole are influenced by its constituent functional groups.

| Property | Predicted/Expected Value | Justification |

| Appearance | White to off-white solid | Consistent with similar aromatic and heterocyclic compounds. |

| Melting Point | >200 °C | The rigid phthalimide structure and potential for intermolecular hydrogen bonding would lead to a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The presence of polar functional groups (amine, carbonyls) is offset by the largely nonpolar aromatic and alicyclic rings. |

| pKa | The 2-amino group is expected to be basic (pKa ~4-5), while the imide proton is weakly acidic (pKa ~8-9). | Based on the electronic properties of analogous 2-aminothiazoles and phthalimides. |

Analytical Characterization

A comprehensive analytical characterization is essential for the unambiguous identification and quantification of this compound, particularly in the context of impurity profiling in pharmaceutical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Resonances):

-

Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.8-8.0 ppm, corresponding to the four protons of the benzene ring of the phthalimide group.

-

Amine Protons (-NH₂): A broad singlet around δ 7.0-7.5 ppm, which is exchangeable with D₂O.

-

Tetrahydrobenzothiazole Protons:

-

A multiplet for the proton at the 6-position (CH-N) is expected to be downfield due to the attachment of the electron-withdrawing phthalimide group.

-

Complex multiplets for the methylene protons at the 4, 5, and 7-positions of the tetrahydro-ring.

-

¹³C NMR (Expected Resonances):

-

Carbonyl Carbons (Phthalimide): Two signals in the downfield region, typically around δ 167-170 ppm.

-

Aromatic Carbons (Phthalimide): Signals in the range of δ 123-135 ppm.

-

Benzothiazole Carbons:

-

The C2 carbon (attached to the amino group) is expected around δ 165-170 ppm.

-

Other carbons of the benzothiazole ring will appear in the aromatic and aliphatic regions.

-

-

Aliphatic Carbons: Signals corresponding to the carbons of the tetrahydro-ring will be observed in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 299.0728 (for C₁₅H₁₃N₃O₂S).

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the bonds connecting the phthalimide group to the tetrahydrobenzothiazole core and within the tetrahydro-ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | 2-Amino group |

| 1770-1700 | C=O stretching (asymmetric and symmetric) | Phthalimide group |

| 1620-1580 | C=N stretching | Thiazole ring |

| 1600-1450 | C=C stretching | Aromatic rings |

Significance in Drug Development

The presence of 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole as an impurity in Pramipexole highlights the importance of rigorous process control and analytical monitoring in pharmaceutical manufacturing. The formation of this impurity is likely due to the presence of unreacted 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and the potential for side reactions with phthalic anhydride or related species if they are present in the process stream or as contaminants.

The potential pharmacological activity of this impurity is unknown but warrants consideration. Both the 2-aminothiazole and phthalimide moieties are known pharmacophores present in a variety of biologically active compounds.[7][8] Therefore, controlling the level of this impurity to within acceptable limits as defined by regulatory bodies is crucial for ensuring the safety and quality of the final drug product.

Conclusion

2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole is a molecule of significant interest to the pharmaceutical industry, particularly in the context of Pramipexole synthesis. This guide has provided a detailed overview of its nomenclature, a plausible and scientifically sound synthetic route, its expected physicochemical properties, and a comprehensive analytical characterization strategy. By understanding the formation and characteristics of this impurity, drug development professionals can devise more robust manufacturing processes and ensure the quality and safety of essential medicines.

References

- Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: Search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 494-502.

- Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(31), 22001-22021.

- Gürsoy, E., & Özkütük, Ö. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 79(10), 1187-1196.

- Iordache, F., et al. (2001). Some new applications of phthalic anhydride in organic synthesis. Revue Roumaine de Chimie, 46(8), 835-845.

- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 8963.

-

Pharmaffiliates. (n.d.). Pramipexole-impurities. Retrieved from [Link]

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Veeprho. (n.d.). 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole. Retrieved from [Link]

- Shaban, M. A., et al. (2020). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 10(63), 38356-38377.

- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Future Medicinal Chemistry, 15(12), 1039-1065.

- Singh, O. M., et al. (2013). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(4), 3849-3866.

-

PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. Retrieved from [Link]

- New Drug Approvals. (n.d.). Pramipexole.

-

PrepChem. (n.d.). Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. Retrieved from [Link]

- TSI Journals. (2008).

- ResearchGate. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines.

- ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids.

- MDPI. (2022). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthetic protocol is based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. nbinno.com [nbinno.com]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arabjchem.org [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. facm.ucl.ac.be [facm.ucl.ac.be]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, a compound of interest due to its structural relationship to known neuroactive agents. While direct studies on this molecule are nascent, its core structure, a 2-amino-4,5,6,7-tetrahydrobenzothiazole, is a key intermediate in the synthesis of Pramipexole, a potent dopamine D2 receptor agonist.[4][5][6] This structural similarity provides a strong rationale for investigating its potential as a modulator of dopaminergic pathways. This document outlines a comprehensive, multi-tiered experimental strategy to systematically elucidate the mechanism of action of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, from initial target identification to in vivo validation.

Introduction: The Scientific Rationale

The therapeutic landscape is in constant need of novel chemical entities with unique mechanisms of action. The 2-aminothiazole core has proven to be a versatile starting point for the development of a diverse range of therapeutic agents.[1][2] The subject of this guide, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, presents an intriguing research opportunity. The phthalimido group, a bulky and lipophilic moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent 2-aminothiazole structure. Its presence may confer novel receptor interactions or modulate the activity of the core scaffold.

Our central hypothesis is that 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole acts as a modulator of dopamine D2 receptors. This hypothesis is predicated on the structural analogy to 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, a direct precursor to the dopamine agonist Pramipexole.[4][5][7] The experimental plan detailed herein is designed to rigorously test this hypothesis and explore alternative mechanisms.

Proposed Mechanism of Action: A Dopaminergic Focus

We postulate that 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole may function as either an agonist, antagonist, or allosteric modulator of the dopamine D2 receptor. The phthalimido group could potentially interact with a secondary binding pocket on the receptor, leading to a unique functional profile compared to known D2 ligands.

Hypothesized Signaling Pathway:

Caption: Hypothesized signaling cascade of the compound at the D2 receptor.

Experimental Validation: A Phased Approach

A tiered experimental approach is proposed to systematically investigate the mechanism of action. This will begin with broad screening and progress to more focused in vivo studies.

Experimental Workflow Diagram:

Caption: A phased experimental workflow for mechanism of action studies.

Phase 1: In Vitro Target Screening

The initial phase will focus on determining if the compound binds to dopamine receptors.

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for human dopamine D1, D2, D3, D4, and D5 receptors.

-

Materials:

-

Cell membranes expressing the individual human dopamine receptor subtypes.

-

Radioligands: [³H]-SCH23390 (D1), [³H]-Spiperone (D2, D4), [³H]-7-OH-DPAT (D3), [³H]-Nemonapride (D5).

-

Test Compound: 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, dissolved in DMSO.

-

Non-specific binding control: Haloperidol (for D2-like receptors), SCH23390 (for D1-like receptors).

-

Scintillation fluid and vials.

-

96-well filter plates and a cell harvester.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate at room temperature for 60-90 minutes.

-

Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Expected Data Summary:

| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |

| Dopamine D1 | [³H]-SCH23390 | To be determined |

| Dopamine D2 | [³H]-Spiperone | To be determined |

| Dopamine D3 | [³H]-7-OH-DPAT | To be determined |

| Dopamine D4 | [³H]-Spiperone | To be determined |

| Dopamine D5 | [³H]-Nemonapride | To be determined |

Phase 2: In Vitro Functional Characterization

Should binding to a dopamine receptor be confirmed, the next step is to determine the functional consequence of this binding.

Protocol: cAMP Assay

-

Objective: To determine if the compound acts as an agonist or antagonist at D2-like receptors by measuring its effect on forskolin-stimulated cAMP levels.

-

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Forskolin.

-

Dopamine (as a reference agonist).

-

Haloperidol (as a reference antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure (Agonist Mode):

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or dopamine.

-

Add forskolin to all wells except the basal control.

-

Incubate for 30 minutes.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate cells with various concentrations of the test compound or haloperidol.

-

Add a fixed concentration of dopamine (EC80).

-

Add forskolin to all wells.

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

Agonist Mode: Generate a dose-response curve and calculate the EC50 and Emax values.

-

Antagonist Mode: Generate a dose-response curve and calculate the IC50 value.

-

Protocol: β-Arrestin Recruitment Assay

-

Objective: To investigate potential biased agonism by measuring the recruitment of β-arrestin to the D2 receptor.

-

Materials:

-

U2OS cells stably co-expressing the human dopamine D2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® assay).

-

Dopamine (as a reference agonist).

-

-

Procedure:

-

Plate cells in a 96-well plate.

-

Add various concentrations of the test compound or dopamine.

-

Incubate according to the assay manufacturer's protocol.

-

Add the detection reagents and measure the chemiluminescent signal.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 and Emax values.

-

Expected Functional Data Summary:

| Assay | Parameter | Value |

| cAMP Assay (Agonist) | EC50 (nM) | To be determined |

| Emax (%) | To be determined | |

| cAMP Assay (Antagonist) | IC50 (nM) | To be determined |

| β-Arrestin Recruitment | EC50 (nM) | To be determined |

| Emax (%) | To be determined |

Phase 3: In Vivo Pharmacodynamic & Behavioral Analysis

If in vitro functional activity is confirmed, the final phase will assess the compound's effects in a relevant animal model.

Protocol: Unilateral 6-OHDA Lesion Model of Parkinson's Disease in Rats

-

Objective: To evaluate the in vivo efficacy of the compound in a model of dopamine depletion.

-

Materials:

-

Male Sprague-Dawley rats.

-

6-hydroxydopamine (6-OHDA).

-

Desipramine and pargyline (to protect noradrenergic and serotonergic neurons).

-

Apomorphine (for induction of rotational behavior).

-

Test compound.

-

-

Procedure:

-

Pre-treat rats with desipramine and pargyline.

-

Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere.

-

Allow a 2-3 week recovery and lesion stabilization period.

-

Confirm the lesion by assessing apomorphine-induced contralateral rotations.

-

Administer the test compound at various doses and record rotational behavior for 90-120 minutes.

-

-

Data Analysis:

-

Quantify the number of full contralateral turns in 5-minute intervals.

-

Calculate the total number of net rotations for each treatment group.

-

Compare the effects of the test compound to a vehicle control and a positive control (e.g., L-DOPA or a known D2 agonist).

-

Potential Challenges and Future Directions

-

Off-Target Effects: The compound may interact with other receptors. A broader screen (e.g., a safety pharmacology panel) may be necessary.

-

Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties are unknown and will need to be characterized.

-

Metabolic Stability: The phthalimido group may be subject to metabolic cleavage.

-

Blood-Brain Barrier Penetration: It will be crucial to determine if the compound can cross the blood-brain barrier to exert its effects in the central nervous system.

Future studies should explore the structure-activity relationship (SAR) of the phthalimido group and the 2-aminothiazole core to optimize potency and selectivity.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole. By systematically progressing from in vitro target identification to in vivo functional validation, researchers can efficiently and effectively characterize the pharmacological profile of this novel compound. The proposed experiments are designed to be self-validating, with each phase building upon the data from the previous one. This structured approach will provide the critical data necessary to determine the therapeutic potential of this and related molecules.

References

- Veeprho. (n.d.). 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole | CAS 104618-33-9.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (2004). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Google Patents. (2011). WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole and its pharmaceutically acceptable salts.

- Google Patents. (2006). US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

- (2025). 6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis.

- PubMed. (2008). Food restriction alters N'-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine dihydrochloride (pramipexole)-induced yawning, hypothermia, and locomotor activity in rats: evidence for sensitization of dopamine D2 receptor-mediated effects.

- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. excli.de [excli.de]

- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. With a molecular weight of 299.3 g/mol , this molecule is a key intermediate, particularly in the synthesis of pharmacologically active agents. This document details its physicochemical properties, outlines a robust synthetic pathway from readily available precursors, provides expected methodologies for its analytical characterization, and discusses its primary application as a synthetic intermediate. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Introduction

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (CAS No. 104618-33-9) belongs to the class of benzothiazoles, a group of bicyclic heterocyclic compounds known for their wide range of biological activities.[1] The tetrahydrobenzothiazole core is a key structural motif in a number of therapeutic agents. The subject of this guide is a significant derivative, primarily recognized as a crucial intermediate in the synthesis of dopamine agonists, such as pramipexole.[2][3] The presence of the phthalimido group suggests its role as a protected amine, a common strategy in multi-step organic synthesis to ensure regioselectivity and prevent unwanted side reactions.

This guide will provide a detailed exploration of this compound, beginning with its fundamental properties, followed by a step-by-step synthetic protocol, recommended analytical techniques for its characterization, and a discussion of its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, synthesis, and application. The key properties of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O₂S | [2][4] |

| Molecular Weight | 299.3 g/mol | [2][4] |

| CAS Number | 104618-33-9 | [2][4] |

| IUPAC Name | 2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | [2] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Synthesis and Purification

The synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is a multi-step process that begins with the synthesis of its precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This diamino compound is a well-documented intermediate in the synthesis of pramipexole.[2][3]

Synthesis of the Precursor: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The synthesis of the diamino precursor typically starts from 4-acetamidocyclohexanone. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Step-by-Step Protocol:

-

Bromination of 4-Acetamidocyclohexanone: 4-acetamidocyclohexanone is reacted with bromine in a suitable solvent, such as glacial acetic acid or water, to yield 2-bromo-4-acetamidocyclohexanone.[2][3] The reaction is typically carried out at room temperature. The causality behind this step is the electrophilic addition of bromine to the enol form of the ketone.

-

Thiazole Ring Formation: The resulting 2-bromo-4-acetamidocyclohexanone is then treated with thiourea.[2][3] The thiourea acts as a nucleophile, attacking the carbon bearing the bromine, and subsequently undergoes cyclization to form the 2-aminothiazole ring, yielding 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole. This reaction is a classic Hantzsch-type thiazole synthesis.

-

Hydrolysis of the Acetamido Group: The acetamido group is then hydrolyzed using a strong acid, typically hydrobromic acid, under reflux conditions.[2][3] This step removes the acetyl protecting group to afford the desired 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

The final step involves the selective protection of the 6-amino group of the diamino precursor with a phthalimido group.

Sources

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

Introduction

2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a fused tetrahydrobenzothiazole core with both a primary amine and a phthalimide substituent, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its physicochemical properties, which are critical for its synthesis, formulation, and evaluation as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both established data and expert insights into the experimental characterization of this molecule.

Molecular Identity and Structure

A thorough understanding of a molecule's identity is the foundation for all subsequent physicochemical analysis.

Chemical Structure:

The structure of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is characterized by a bicyclic system where a thiazole ring is fused to a cyclohexane ring, which is substituted with a phthalimide group. The presence of a free amino group at the 2-position of the thiazole ring is a key feature influencing its chemical reactivity and basicity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione |

| CAS Number | 104618-33-9[1][2] |

| Molecular Formula | C15H13N3O2S[2] |

| Molecular Weight | 299.35 g/mol [2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological environments. While experimental data for 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is not extensively published, we can infer and predict certain properties based on its structure and data from closely related compounds.

| Property | Predicted Value | Experimental Data |

| Melting Point | Not available | Not available |

| Boiling Point | 526.5 ± 50.0 °C[2] | Not available |

| Density | 1.515 ± 0.06 g/cm³[2] | Not available |

| Flash Point | 272.2 °C[2] | Not available |

| Refractive Index | 1.737[2] | Not available |

| Vapor Pressure | 0 mmHg at 25°C[2] | Not available |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. The presence of both polar (amine, phthalimide carbonyls) and non-polar (tetrahydrobenzothiazole core, aromatic phthalimide ring) moieties suggests a complex solubility profile.

Aqueous Solubility: The primary amino group can be protonated at physiological pH, which would enhance aqueous solubility. However, the large, hydrophobic phthalimide group is expected to significantly decrease water solubility.

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for in vitro screening. Solubility in alcohols like methanol and ethanol is likely to be moderate.

Acid-Base Properties (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Basic pKa: The 2-amino group on the benzothiazole ring is the primary basic center. Its pKa is expected to be in the range of 4-6, typical for an amino group attached to an electron-deficient heterocyclic system.

-

Acidic pKa: The phthalimide moiety possesses a weakly acidic proton on the nitrogen atom. However, its pKa is likely to be high (around 8-10), and it may not be significantly ionized at physiological pH.

Experimental Characterization Workflow

A systematic approach is necessary for the robust experimental determination of the physicochemical properties of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.

Figure 1: A generalized workflow for the synthesis and physicochemical characterization of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.

Detailed Experimental Protocols

Synthesis and Purification

The synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole would likely proceed via the acylation of the 6-amino group of a suitable precursor, such as 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with phthalic anhydride or a derivative thereof. The precursor itself is a known intermediate in the synthesis of the drug Pramipexole[3][4][5].

Step-by-Step Protocol for Phthaloylation (Illustrative):

-

Dissolve 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., DMF or glacial acetic acid).

-

Add an equimolar amount of phthalic anhydride to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the phthalimide group, the protons on the tetrahydrobenzothiazole core, and the protons of the 2-amino group.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the phthalimide group (around 1700-1770 cm⁻¹), and the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) should be observed[5].

-

Purity Determination

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Solubility Determination

Kinetic Solubility (High-Throughput):

-

Prepare a stock solution of the compound in DMSO.

-

Add a small volume of the stock solution to an aqueous buffer at the desired pH.

-

Shake the mixture for a short period (e.g., 1-2 hours).

-

Filter the solution to remove any precipitate.

-

Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

Thermodynamic Solubility (Equilibrium):

-

Add an excess of the solid compound to the desired aqueous buffer.

-

Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the solution and analyze the concentration of the dissolved compound.

pKa Determination

Potentiometric Titration:

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), monitoring the pH with a calibrated electrode.

-

The pKa values are determined from the inflection points of the titration curve.

Significance in Drug Development

The physicochemical properties of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole are paramount for its progression as a drug candidate.

Figure 2: The central role of physicochemical properties in influencing the key aspects of drug development.

A favorable balance of solubility and permeability is essential for oral bioavailability. The pKa will influence where the drug is absorbed in the gastrointestinal tract. Chemical stability will impact its shelf-life and the choice of formulation excipients.

Conclusion

While comprehensive experimental data for 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is still emerging, this guide provides a robust framework for its physicochemical characterization. By leveraging data from its well-characterized precursor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, and employing established analytical methodologies, researchers can systematically evaluate its potential as a drug development candidate. The interplay of its structural features and resulting physicochemical properties will ultimately determine its therapeutic utility.

References

- Munirajasekhar, D., Himaja, M., & Sunil, V. M. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. INTERNATIONAL RESEARCH JOURNAL OF PHARMACY, 2(1), 114-117.

-

PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

Fisher Scientific. (n.d.). (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 98.0+%, TCI America. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1562921A1 - PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. Retrieved from [Link]

- Krmar, M., Bumba, A., & Onjia, A. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926.

-

New Drug Approvals. (2015). Pramipexole. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. echemi.com [echemi.com]

- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Foreword: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Aminobenzothiazole Derivatives

The confluence of a benzene ring fused to a thiazole ring creates the benzothiazole core, a heterocyclic system that has become a cornerstone in medicinal chemistry.[1][2] When functionalized with an amino group at the 2-position, the resulting 2-aminobenzothiazole (2-ABT) scaffold transforms into what is known as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity, thereby exhibiting a wide array of pharmacological activities.[3] The 2-ABT core is particularly adept at this, acting as a versatile bioisostere for other critical structures like aniline or 2-aminobenzimidazole and participating in various non-covalent interactions—hydrogen bonds, π-π stacking, and chalcogen bonds—with protein targets.[3]

This guide, prepared for researchers and drug development professionals, provides a deep dive into the multifaceted biological activities of 2-ABT derivatives. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and dissect the critical structure-activity relationships (SAR) that govern their therapeutic potential.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

The application of 2-aminobenzothiazole derivatives in oncology is one of the most extensively researched areas, with compounds demonstrating potent activity against a wide range of cancer types.[1][3] Their success stems from the ability to inhibit key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Key Mechanistic Insights: Kinase Inhibition

A primary mechanism through which 2-ABT derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[1][4][5]

-

PI3K (Phosphoinositide 3-kinase) Inhibition: The PI3K pathway is a critical signaling network frequently overactivated in cancer, promoting cell growth and survival.[1][4] Several 2-ABT derivatives have been designed as potent PI3K inhibitors. For instance, compound 8i in one study showed remarkable selectivity and potency against the PI3Kα isoform with an IC50 value of 1.03 nM.[6] Another derivative, OMS14 , was found to inhibit the PIK3CD/PIK3R1 (p110 δ/p85 α) isoform by 65%, suggesting this as a potential mechanism for its anticancer properties.[4][5]

-

EGFR (Epidermal Growth Factor Receptor) Inhibition: EGFR is another key target in cancer therapy. One study identified a 2-ABT derivative, compound 13 , as an effective EGFR inhibitor (IC50 = 2.80 μM) with significant antiproliferative activity against HCT116, A549, and A375 cancer cell lines.[3] This study highlighted the importance of the benzothiazole scaffold, as replacing it with a simpler thiazole ring severely diminished the compound's activity.[3]

The following diagram illustrates the central role of the PI3K/Akt pathway and the intervention point for 2-ABT-based inhibitors.

Data Summary: In Vitro Cytotoxicity

The effectiveness of novel 2-ABT derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Target Cell Line | IC50 (μM) | Reference |

| OMS5 | A549 (Lung) | 22.13 | [4] |